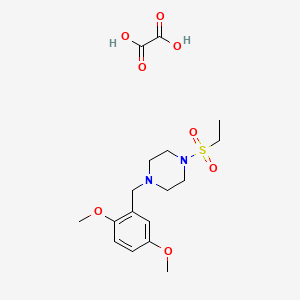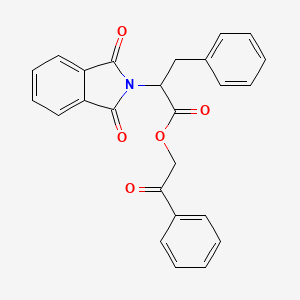
1-(2,5-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate
Overview
Description
1-(2,5-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate, also known as DESOXY, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DESOXY is a piperazine derivative that has been synthesized through a series of chemical reactions, and its structure has been characterized using various analytical techniques. In
Mechanism of Action
The exact mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It has also been shown to modulate the activity of other neurotransmitter systems, including norepinephrine and glutamate.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, resulting in an antidepressant effect. It has also been shown to decrease the levels of glutamate, a neurotransmitter that is involved in the pathophysiology of various neurological disorders. This compound has been shown to have minimal side effects, making it a promising therapeutic agent for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
1-(2,5-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have minimal toxicity, making it safe for use in animal studies. However, this compound has several limitations as well. It has poor solubility in water, making it difficult to administer in vivo. It also has a short half-life, requiring frequent dosing in animal studies.
Future Directions
There are several future directions for research on 1-(2,5-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and efficacy of this compound need to be further evaluated in preclinical and clinical studies.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized through a series of chemical reactions, and its structure has been characterized using various analytical techniques. This compound has been extensively studied for its potential applications in the field of neuroscience, and it has been shown to modulate the activity of various neurotransmitter systems. This compound has several advantages for lab experiments, including ease of synthesis and minimal toxicity, but it also has several limitations. There are several future directions for research on this compound, including the development of novel analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
1-(2,5-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.C2H2O4/c1-4-22(18,19)17-9-7-16(8-10-17)12-13-11-14(20-2)5-6-15(13)21-3;3-1(4)2(5)6/h5-6,11H,4,7-10,12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHHVXQLAPFVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B3947253.png)
![4-isopropyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947258.png)
![4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3947275.png)

![3-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3947302.png)

![propyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3947320.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B3947327.png)
![N-(1,4-dioxan-2-ylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3947333.png)
![4-{1-[(3-chloro-2-methylphenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3947334.png)
![N-[2-(benzoylamino)benzoyl]-N-cyclohexylphenylalaninamide](/img/structure/B3947342.png)
![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3947346.png)
